An In-Depth Technical Guide to 3-Azaspiro[5.5]undecane Hydrochloride: A Key Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to 3-Azaspiro[5.5]undecane Hydrochloride: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Spirocycles in Medicinal Chemistry
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer enhanced therapeutic properties is perpetual. Among these, spirocyclic systems have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity offer a unique advantage in the design of potent and selective ligands for a variety of biological targets. The 3-azaspiro[5.5]undecane core, a bicyclic system featuring a piperidine ring fused at a quaternary carbon to a cyclohexane ring, represents a particularly valuable building block. This guide provides a comprehensive technical overview of 3-Azaspiro[5.5]undecane hydrochloride, a key intermediate that serves as a gateway to a diverse range of bioactive molecules.
This document will delve into the chemical and physical properties of 3-Azaspiro[5.5]undecane hydrochloride, explore its synthesis and reactivity, and highlight its applications in the development of therapeutics for neurological disorders and infectious diseases. The insights provided herein are intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile scaffold in their scientific endeavors.
Physicochemical Properties of 3-Azaspiro[5.5]undecane Hydrochloride
3-Azaspiro[5.5]undecane hydrochloride is a white to off-white crystalline solid under standard laboratory conditions.[1] Its hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ClN | [1] |
| Molecular Weight | 189.73 g/mol | [1] |
| CAS Number | 1125-01-5 | [1] |
| Appearance | White to off-white powder or crystals | [1] |
| Purity | Typically ≥97% | ChemScene |
| Storage | Room temperature, in a dry, well-sealed container | [1] |
Synthesis and Reactivity: A Gateway to Molecular Diversity
The synthesis of 3-Azaspiro[5.5]undecane hydrochloride is most commonly achieved through the reduction of 3,3-pentamethylene glutarimide (also known as 3-azaspiro[5.5]undecane-2,4-dione). While detailed, step-by-step protocols for the hydrochloride salt are not extensively published, the general synthetic pathway involves a robust reduction of the imide functionality, followed by salt formation.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 3-Azaspiro[5.5]undecane hydrochloride.
The secondary amine within the 3-azaspiro[5.5]undecane core is the primary site of reactivity, serving as a versatile handle for further functionalization. This nucleophilic nitrogen can readily participate in a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Key Reactions of the 3-Azaspiro[5.5]undecane Scaffold:
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N-Alkylation: The secondary amine can be alkylated using various alkyl halides or through reductive amination to introduce a wide range of substituents.
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N-Arylation: Buchwald-Hartwig or Ullmann coupling reactions can be employed to form N-aryl bonds, providing access to compounds with different electronic and steric properties.
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Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides, which can be important for modulating the pharmacokinetic properties of a drug candidate.
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Mannich Reaction: As a secondary amine, it can participate in Mannich reactions with an aldehyde and a compound containing an active hydrogen, leading to the formation of more complex structures.[2]
Applications in Drug Discovery and Development
The rigid, three-dimensional structure of the 3-azaspiro[5.5]undecane scaffold makes it an attractive building block for the design of ligands that can bind to specific biological targets with high affinity and selectivity.
Central Nervous System (CNS) Disorders
The structural similarity of the 3-azaspiro[5.5]undecane moiety to certain neurotransmitters has made it a valuable intermediate in the synthesis of compounds targeting neurological disorders.[1] Its spirocyclic nature allows for precise spatial orientation of functional groups, which is critical for interaction with receptors and enzymes in the central nervous system. Derivatives of this scaffold have been explored for their potential therapeutic benefits in conditions such as depression, anxiety, chronic pain, and cognitive impairment.[1] For instance, the related 3,9-diazaspiro[5.5]undecane core has been utilized in the development of potent γ-aminobutyric acid type A (GABAA) receptor antagonists.
Antiviral Agents: Inhibition of Influenza A M2 Proton Channel
One of the most significant applications of 3-Azaspiro[5.5]undecane hydrochloride is as a potent inhibitor of the influenza A virus M2 proton channel.[3] This membrane protein is essential for the replication of the influenza virus, and its inhibition can effectively halt the progression of the infection. 3-Azaspiro[5.5]undecane hydrochloride has demonstrated an IC50 of 1 µM against the wild-type influenza A virus M2 protein.[3] This highlights its potential as a lead compound for the development of novel antiviral therapeutics.
Caption: Key application areas of the 3-Azaspiro[5.5]undecane scaffold in drug discovery.
Experimental Protocols: Handling and Safety Considerations
As with any chemical reagent, proper handling and safety precautions are paramount when working with 3-Azaspiro[5.5]undecane hydrochloride.
Safety Information:
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
General Handling Procedures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion: A Versatile Scaffold for Future Innovations
3-Azaspiro[5.5]undecane hydrochloride is a valuable and versatile building block in the field of medicinal chemistry. Its unique spirocyclic architecture provides a rigid and three-dimensional framework that is highly amenable to the design of potent and selective therapeutic agents. While a comprehensive public repository of its detailed spectral and reactivity data remains to be fully established, its demonstrated utility in the development of CNS-active compounds and antiviral agents underscores its significance. As the demand for novel and effective therapeutics continues to grow, the strategic incorporation of the 3-azaspiro[5.5]undecane scaffold into drug discovery programs holds immense promise for the development of the next generation of innovative medicines.
References
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